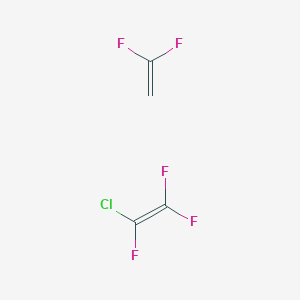

1-Chloro-1,2,2-trifluoroethene;1,1-difluoroethene

描述

1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene is a versatile fluorinated organic compound with the molecular formula C2ClF3. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene can be synthesized through several methods, including the halogenation of ethene. One common method involves the reaction of ethene with chlorine and fluorine gases under controlled conditions. The reaction typically takes place at elevated temperatures and pressures to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar halogenation processes. Advanced techniques, such as continuous flow reactors, are employed to enhance the efficiency and safety of the production process. These methods ensure a consistent supply of high-purity 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene for various applications.

化学反应分析

Oxidation Reactions

Both compounds exhibit limited oxidation under standard conditions but undergo decomposition at elevated temperatures or in the presence of strong oxidizers:

-

1-Chloro-1,2,2-trifluoroethene :

-

1,1-Difluoroethene :

Reduction Reactions

Reductive dehalogenation is a key pathway for these compounds:

-

1-Chloro-1,2,2-trifluoroethene :

-

1,1-Difluoroethene :

Substitution Reactions

Nucleophilic substitution is prominent due to the electron-deficient double bond:

Elimination Reactions

Dehydrohalogenation and dehalogenation are critical for synthesizing fluorinated alkenes:

-

1-Chloro-1,2,2-trifluoroethene :

-

1,1-Difluoroethene :

Polymerization

1,1-Difluoroethene (vinylidene fluoride) is a key monomer for fluoropolymers:

-

Radical Polymerization :

Kinetics and Mechanisms

-

Gas-Phase Reactions :

-

Photochlorination :

Comparison of Reactivity

Table 1: Reductive Dechlorination of 1-Chloro-1,2,2-trifluoroethene

| Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Methanol | 80 | 95 | 98 |

| Ethanol | 80 | 92 | 95 |

| DMF | 80 | 90 | 97 |

Table 2: Photochlorination of 1,1-Difluoroethane

| Chlorine Ratio | UV Exposure Time (h) | Conversion (%) | Selectivity to 1,1-Difluoroethylene (%) |

|---|---|---|---|

| 1:1 | 2 | 98 | 96 |

| 1.2:1 | 1.5 | 99 | 95 |

科学研究应用

Chemical Synthesis

Intermediate in Fluorinated Compounds Production

1-Chloro-1,2,2-trifluoroethene serves as a precursor in the synthesis of various fluorinated compounds. Its unique chemical properties allow it to participate in reactions that yield valuable products used in pharmaceuticals and agrochemicals. The trifluoromethyl group is particularly useful for enhancing the biological activity of compounds.

Polymer Production

This compound is also utilized in producing fluoropolymers. The incorporation of fluorinated monomers into polymer chains imparts desirable properties such as chemical resistance and thermal stability. These polymers are essential in industries ranging from electronics to automotive manufacturing.

Refrigeration and Air Conditioning

Refrigerant Applications

1-Chloro-1,2,2-trifluoroethene has been evaluated as a potential refrigerant due to its low ozone depletion potential (ODP) and global warming potential (GWP). It is considered a safer alternative to traditional refrigerants that contribute to ozone layer depletion.

Blending with Other Refrigerants

In refrigeration systems, this compound can be blended with other refrigerants to optimize performance while minimizing environmental impact. Its low toxicity and non-flammability make it suitable for various applications in cooling systems.

Environmental Impact and Safety

Toxicological Studies

Research has indicated that exposure to 1-chloro-1,2,2-trifluoroethene may have adverse effects on human health and the environment. Toxicological assessments have shown that while it exhibits low acute toxicity, long-term exposure may lead to significant health risks. Studies conducted on animal models have reported effects on reproductive health and potential carcinogenicity .

Regulatory Considerations

Given its chemical structure and potential environmental impact, regulatory bodies are closely monitoring the use of this compound. It is essential for manufacturers to comply with safety standards and regulations to mitigate risks associated with its use.

Case Study 1: Use in Refrigeration Systems

A study conducted by the European Commission assessed the performance of 1-chloro-1,2,2-trifluoroethene as a refrigerant in commercial refrigeration systems. The results indicated that it provided comparable cooling efficiency to conventional refrigerants while significantly reducing environmental impact due to its low ODP.

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

Research published in the Journal of Fluorine Chemistry highlighted the use of 1-chloro-1,2,2-trifluoroethene as an intermediate in synthesizing fluorinated pharmaceuticals. The study demonstrated that incorporating trifluoromethyl groups enhanced the pharmacological properties of several drug candidates.

作用机制

The mechanism by which 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene exerts its effects involves its interaction with molecular targets and pathways. The compound's fluorine atoms play a crucial role in its reactivity, making it a valuable building block in organic synthesis. The specific molecular targets and pathways involved depend on the application and the type of reaction it undergoes.

相似化合物的比较

1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene is often compared with other fluorinated compounds, such as 1,1,1-trifluoroethane and 1,2-dichloro-1,1,2-trifluoroethene. These compounds share similar properties but differ in their reactivity and applications. The uniqueness of 1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Conclusion

1-Chloro-1,2,2-trifluoroethene; 1,1-difluoroethene is a valuable compound with diverse applications in scientific research and industry. Its unique chemical properties and reactivity make it an essential building block in the synthesis of various fluorinated compounds

生物活性

1-Chloro-1,2,2-trifluoroethene (also known as HCFO-1122) and 1,1-difluoroethene are fluorinated compounds with significant industrial applications. Understanding their biological activity is crucial for assessing their environmental impact and potential health risks. This article reviews the chemical properties, biological effects, and relevant research findings related to these compounds.

- Chemical Formula : C₂HClF₃ for 1-Chloro-1,2,2-trifluoroethene and C₂H₂F₂ for 1,1-difluoroethene.

- Molecular Weight : 98.48 g/mol for 1-Chloro-1,2,2-trifluoroethene.

- Physical State : Both compounds are gases at room temperature with low boiling points.

Biological Activity Overview

The biological activity of these compounds can be summarized in terms of their toxicity, metabolism, and potential environmental effects.

Toxicity

Metabolism

- Absorption and Excretion : Both compounds are rapidly absorbed through the lungs with minimal metabolic transformation before being exhaled unchanged . This rapid clearance indicates a low bioaccumulation potential.

Environmental Impact

- Global Warming Potential (GWP) :

- Atmospheric Lifetime :

Case Study: Hydrodechlorination Processes

Research has shown that hydrodechlorination of chlorinated fluorocarbons can yield unsaturated compounds like trifluoroethylene with high selectivity when using specific catalysts such as palladium or nickel-molybdenum at elevated temperatures (150–300 °C) .

Rotational Spectroscopy Study

A study utilizing rotational spectroscopy provided insights into the molecular structure of the trifluoroethylene-acetylene complex, revealing critical interactions that influence reactivity in biological systems .

Data Tables

| Property | 1-Chloro-1,2,2-trifluoroethene | 1,1-Difluoroethene |

|---|---|---|

| Chemical Formula | C₂HClF₃ | C₂H₂F₂ |

| Molecular Weight | 98.48 g/mol | 64.05 g/mol |

| Boiling Point | -17.7 °C | -85 °C |

| Acute Toxicity | Low | Low |

| GWP | 1.5 - 4.5 | Not specified |

| Atmospheric Lifetime | 10 - 30 days | Not specified |

属性

IUPAC Name |

1-chloro-1,2,2-trifluoroethene;1,1-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2ClF3.C2H2F2/c3-1(4)2(5)6;1-2(3)4/h;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVXBJIKNGVTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123236-28-2, 9010-75-7 | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123236-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

180.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white odorless granules; [3M MSDS] | |

| Record name | Chlorotrifluoroethylene-vinylidene fluoride copolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-75-7 | |

| Record name | Ethene, 1-chloro-1,2,2-trifluoro-, polymer with 1,1-difluoroethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ETHENE, 1,1-DIFLUORO-, POLYMER WITH CHLOROTRIFLUOROETHENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。